2,4,6-Triisopropylbenzenesulfonamide

Descripción general

Descripción

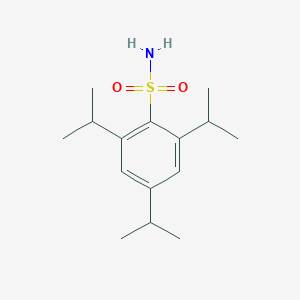

2,4,6-Triisopropylbenzenesulfonamide is an organic compound with the molecular formula C15H25NO2S. It is a sulfonamide derivative characterized by the presence of three isopropyl groups attached to a benzene ring, which is further bonded to a sulfonamide group. This compound is known for its applications in various chemical reactions and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is then purified through crystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Triisopropylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively .

Aplicaciones Científicas De Investigación

2,4,6-Triisopropylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and as a protecting group for amines.

Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mecanismo De Acción

The mechanism of action of 2,4,6-Triisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The isopropyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target sites .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Triisopropylbenzenesulfonyl chloride: A related compound used in similar synthetic applications.

2,4,6-Triisopropylbenzenesulfonyl azide: Used as a reagent for azide transfer reactions.

Bis(2,4,6-triisopropylphenyl) disulfide: Another derivative with distinct chemical properties .

Uniqueness

2,4,6-Triisopropylbenzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of three isopropyl groups enhances its steric hindrance and hydrophobicity, making it a valuable reagent in organic synthesis and industrial applications .

Actividad Biológica

2,4,6-Triisopropylbenzenesulfonamide is an organic compound characterized by its unique triisopropyl substitution on a benzene ring with a sulfonamide functional group. This structural configuration contributes to its chemical stability and potential biological activities. Recent studies indicate that this compound may play a significant role in various chemical and biological applications, particularly in enzyme inhibition and as a reagent in organic synthesis.

- Molecular Formula : C${15}$H${23}$N${1}$O${2}$S

- Structure : The compound features three isopropyl groups at the 2, 4, and 6 positions of the benzene ring, providing significant steric hindrance which may influence its reactivity.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit the enzyme carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in various biological systems. The inhibition of carbonic anhydrase can lead to therapeutic implications in conditions such as glaucoma and edema.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of sulfonamide derivatives, including this compound. While specific IC$_{50}$ values for this compound were not detailed in the available literature, related sulfonamide compounds have shown promising anti-cancer properties. For instance, sulfonamide derivatives have been synthesized and tested against various cancer cell lines with notable inhibitory effects.

Comparative Analysis of Similar Compounds

The following table compares this compound with other structurally similar sulfonamides regarding their unique characteristics and biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methylbenzenesulfonamide | Contains a methyl group instead of isopropyl groups | More polar and less sterically hindered |

| 4-Isobutylbenzenesulfonamide | Features an isobutyl group at the para position | Different steric effects on reactivity |

| 2,4-Dimethylbenzenesulfonamide | Contains two methyl groups instead of isopropyls | Less bulky than triisopropyl variant |

The enhanced steric hindrance provided by the triisopropyl substitution in this compound may influence its reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMNQLMPSVOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352973 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105536-22-9 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2,4,6-Triisopropylbenzenesulfonamide and how was it determined?

A1: this compound crystallizes in the monoclinic P2(1)/c space group with unit cell parameters a = 16.9600 (6) Å, b = 8.1382 (2) Å, c = 11.7810 (2) Å, and beta = 104.777 (2) degrees. The structure was solved from X-ray powder diffraction data using a Monte Carlo method and refined by Rietveld methods. This method involved generating trial structures through random molecular movements within the unit cell and evaluating them using a full-profile-fitting technique. [, , ]

Q2: How does the molecular structure of this compound influence its packing in the solid state?

A2: The presence of bulky isopropyl groups and the sulfonamide moiety significantly influences the molecular packing of this compound. The molecules are linked together through N–H⋯O hydrogen bonds, forming two-dimensional sheets. These sheets are further characterized by the presence of alternating eight and twenty-membered rings. [, ]

Q3: Are there any applications of this compound in polymer chemistry?

A4: Yes, this compound plays a role in synthesizing a 15-membered triolefinic macrocycle. This macrocycle is then utilized to modify the periphery of a 2.0 generation poly(propyleneimine) dendrimer, creating a hybrid dendrimer. []

Q4: What additional structural insights were gained from single-crystal X-ray diffraction analysis of this compound?

A5: Single-crystal X-ray diffraction analysis confirmed the structural details obtained from powder diffraction data. Importantly, it revealed precise bond lengths within the sulfonamide group: S=O distances of 1.4252 (18) Å and 1.4301 (16) Å, and an S—N distance of 1.601 (2) Å. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.